molecular formula C26H27N3O4S2 B2452389 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 899214-56-3

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2452389
CAS No.: 899214-56-3
M. Wt: 509.64
InChI Key: AREIITYMVQIEFX-RQZHXJHFSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that sulfonamide derivatives are often used in medicinal chemistry due to their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Functionalization: The benzothiazole core can then be functionalized with various substituents, such as the ethoxyethyl group, through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzothiazole derivatives and benzamides. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    Benzothiazole Derivatives: Such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, which are known for their antimicrobial and anticancer activities.

    Benzamides: Such as N-(2-hydroxyethyl)benzamide and N-(2-methoxyethyl)benzamide, which have been studied for their potential therapeutic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-3-33-18-17-29-23-11-7-8-12-24(23)34-26(29)27-25(30)21-13-15-22(16-14-21)35(31,32)28(2)19-20-9-5-4-6-10-20/h4-16H,3,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREIITYMVQIEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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